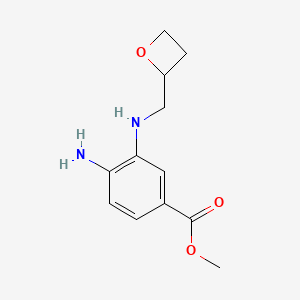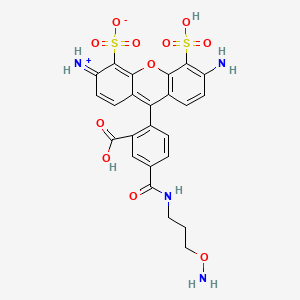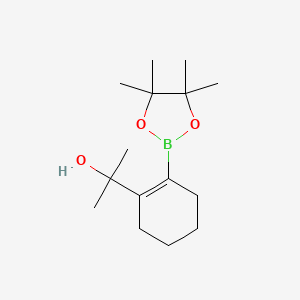
4-Bromo-2-((carboxymethoxy)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-((carboxymethoxy)methyl)benzoic acid is an organic compound with the molecular formula C10H9BrO5 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a carboxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((carboxymethoxy)methyl)benzoic acid typically involves the bromination of a benzoic acid derivative. One common method is the bromination of 2-((carboxymethoxy)methyl)benzoic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-((carboxymethoxy)methyl)benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted with other electrophiles under appropriate conditions.
Nucleophilic Substitution: The carboxymethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the carboxymethoxy group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and catalysts such as iron or aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine would yield 4-chloro-2-((carboxymethoxy)methyl)benzoic acid .
Scientific Research Applications
4-Bromo-2-((carboxymethoxy)methyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-((carboxymethoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and carboxymethoxy group play crucial roles in its reactivity and binding affinity to target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: Similar structure but lacks the carboxymethoxy group.
2-Bromo-4-methylbenzoic acid: Similar bromine substitution but with a methyl group instead of a carboxymethoxy group.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of a carboxymethoxy group.
Uniqueness
4-Bromo-2-((carboxymethoxy)methyl)benzoic acid is unique due to the presence of both bromine and carboxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H9BrO5 |
|---|---|
Molecular Weight |
289.08 g/mol |
IUPAC Name |
4-bromo-2-(carboxymethoxymethyl)benzoic acid |
InChI |
InChI=1S/C10H9BrO5/c11-7-1-2-8(10(14)15)6(3-7)4-16-5-9(12)13/h1-3H,4-5H2,(H,12,13)(H,14,15) |
InChI Key |
FPBFQGFBLKPQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)COCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)


![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)


![4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13710551.png)
![(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13710554.png)

![1-[10-[4-(Di-p-tolylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13710565.png)
![4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole](/img/structure/B13710573.png)
![6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710588.png)

![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)
